N-[(2-Propoxyphenyl)methylidene]hydroxylamine
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Overview
Description
N-[(2-Propoxyphenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C10H13NO2 It is a derivative of hydroxylamine and is characterized by the presence of a propoxy group attached to a phenyl ring, which is further linked to a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Propoxyphenyl)methylidene]hydroxylamine typically involves the condensation reaction between 2-propoxybenzaldehyde and hydroxylamine hydrochloride. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2-Propoxybenzaldehyde+Hydroxylamine Hydrochloride→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Propoxyphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
N-[(2-Propoxyphenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-Propoxyphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial in studies related to enzyme kinetics and drug design.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Methoxyphenyl)methylidene]hydroxylamine
- N-[(2-Ethoxyphenyl)methylidene]hydroxylamine
- N-[(2-Butoxyphenyl)methylidene]hydroxylamine
Uniqueness
N-[(2-Propoxyphenyl)methylidene]hydroxylamine is unique due to the presence of the propoxy group, which imparts distinct chemical properties compared to its methoxy, ethoxy, and butoxy analogs. These properties can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
N-[(2-propoxyphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-7-13-10-6-4-3-5-9(10)8-11-12/h3-6,8,12H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCMZYMCFBSSIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721711 |
Source
|
Record name | N-[(2-Propoxyphenyl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30721711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154238-43-4 |
Source
|
Record name | N-[(2-Propoxyphenyl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30721711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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